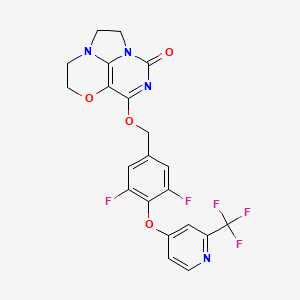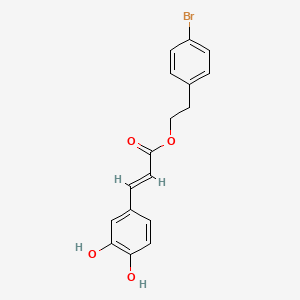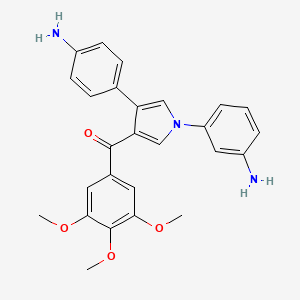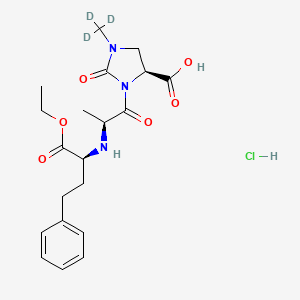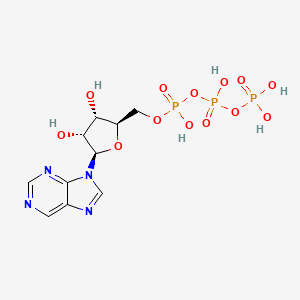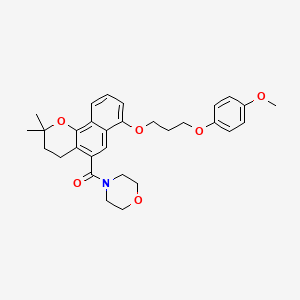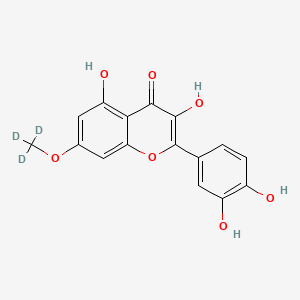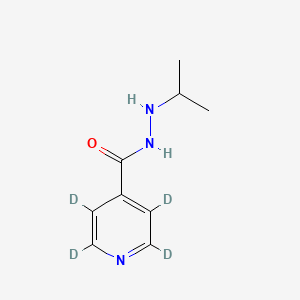
D-Glucose-d1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose-d1: is a deuterium-labeled form of D-glucose, where one of the hydrogen atoms is replaced by deuterium. D-glucose, commonly known as glucose, is a simple sugar and an essential carbohydrate in biology. It is a primary source of energy for living organisms and plays a crucial role in various metabolic processes. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-d1 typically involves the exchange of hydrogen atoms with deuterium in the glucose molecule. This can be achieved through chemical synthesis or enzymatic methods. One common approach is to use deuterated water (D2O) as a solvent in the presence of a catalyst to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysis, where enzymes are employed to catalyze the exchange of hydrogen with deuterium. This method is preferred due to its high efficiency and environmental friendliness. The process may involve the use of immobilized enzymes or whole-cell catalysis to achieve the desired deuterium labeling.
化学反応の分析
Types of Reactions: D-Glucose-d1 undergoes various chemical reactions similar to those of D-glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Acetic anhydride or alkyl halides are commonly used for substitution reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various ethers and esters depending on the substituent used.
科学的研究の応用
Chemistry: D-Glucose-d1 is used as a tracer in metabolic studies to understand the pathways and mechanisms of glucose metabolism. It helps in elucidating the steps involved in glycolysis, gluconeogenesis, and other metabolic processes.
Biology: In biological research, this compound is used to study the uptake and utilization of glucose in cells. It is particularly useful in studying the effects of glucose on cellular metabolism and energy production.
Medicine: this compound is used in medical research to investigate the role of glucose in various diseases, including diabetes and cancer. It helps in understanding how glucose metabolism is altered in these conditions and can aid in the development of new therapeutic strategies.
Industry: In the industrial sector, this compound is used in the production of deuterated compounds for various applications, including pharmaceuticals and agrochemicals. It is also used in the development of new materials and chemical processes.
作用機序
The mechanism of action of D-Glucose-d1 is similar to that of D-glucose. It is transported into cells via glucose transporters and undergoes phosphorylation to form glucose-6-phosphate. This molecule then enters various metabolic pathways, including glycolysis and the pentose phosphate pathway, to produce energy and other essential metabolites.
Molecular Targets and Pathways:
Glucose Transporters: Facilitate the uptake of this compound into cells.
Hexokinase: Catalyzes the phosphorylation of this compound to glucose-6-phosphate.
Glycolysis: Converts glucose-6-phosphate to pyruvate, producing ATP.
Pentose Phosphate Pathway: Generates NADPH and ribose-5-phosphate for biosynthetic processes.
類似化合物との比較
D-Glucose: The non-deuterated form of D-Glucose-d1.
D-Galactose: An epimer of glucose, differing in the arrangement of hydroxyl groups around one carbon atom.
D-Fructose: A ketohexose that is structurally similar to glucose but has a ketone group instead of an aldehyde group.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The presence of deuterium allows for precise tracking and analysis of metabolic pathways and reaction mechanisms, providing insights that are not possible with non-labeled glucose.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.16 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-4-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i6D |
InChIキー |
GZCGUPFRVQAUEE-BNOZAQQZSA-N |
異性体SMILES |
[2H][C@@]([C@@H](CO)O)([C@@H]([C@H](C=O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


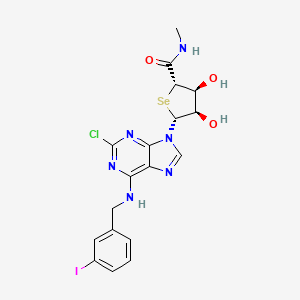
![(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B12409398.png)
![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)
